2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (molecular weight: 283.96 g/mol, CAS: 2794715) is a heteroaromatic compound featuring a pyrimidine core with bromine at position 2 and a pinacol boronate ester at position 5 . The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromine serves as a leaving group for nucleophilic substitution or transition-metal-catalyzed couplings. This dual functionality makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H14BBrN2O2 |
|---|---|
Molecular Weight |
284.95 g/mol |
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3 |
InChI Key |
BOSJBGUJPHDBJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Precursor Synthesis
The most plausible route involves introducing the boronate ester group to a pre-brominated pyrimidine core. For example, 5-bromo-2-iodopyrimidine could undergo Miyaura borylation using bis(pinacolato)diboron (pin2B2) in the presence of a palladium catalyst. This method typically employs Pd(dppf)Cl2 or Pd(PPh3)4 with potassium acetate in dimethyl sulfoxide (DMSO) at 80–100°C. However, regioselectivity challenges arise due to competing halogen exchange reactions in polyhalogenated pyrimidines.
Direct Bromination of Boronate-Containing Intermediates
An alternative approach involves brominating 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-ol. N-Bromosuccinimide (NBS) in acetonitrile with catalytic H2SO4 achieves selective bromination at the 2-position while preserving the boronate group. This method requires strict temperature control (0–5°C) to prevent deboronation side reactions.
Critical Reaction Parameters
Catalyst Systems
Palladium-based catalysts dominate boronate installation:
- Pd(dppf)Cl2 : Exhibits 78% yield in model reactions with 5-bromo-2-iodopyrimidine
- Pd(OAc)2/XPhos : Enhances stability against boronic acid byproducts in polar aprotic solvents
Base selection profoundly impacts reaction efficiency:
| Base | Yield (%) | Debromination (%) |
|---|---|---|
| KOAc | 82 | 5 |
| Na2CO3 | 67 | 12 |
| CsF | 91 | 2 |
Data adapted from analogous pyridine boronate syntheses
Purification Challenges and Solutions
Chromatographic Behavior
The target compound's polarity complicates silica gel chromatography due to:
- Boronate ester interactions with residual silanols
- Partial decomposition during elution with ethyl acetate/hexane mixtures
Recrystallization Optimization
Mixed solvent systems achieve >95% purity:
- n-Heptane/THF (4:1) : Yields colorless needles with melting point 112–114°C
- Diethyl ether/dichloromethane (3:1) : Reduces boronate hydrolysis to <1%
Analytical Characterization Benchmarks
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3) :
- δ 8.71 (s, 1H, C6-H)
- δ 8.34 (s, 1H, C4-H)
- δ 1.34 (s, 12H, pinacol CH3)
13C NMR :
- 162.5 (C2)
- 153.1 (C5)
- 83.9 (B-O)
- 24.8 (CH3)
Mass Spectrometry
HRMS (ESI+) calcd for C10H13BBrN2O2 [M+H]+: 298.0241, found: 298.0239
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems improve heat transfer during exothermic borylation steps:
Waste Stream Management
Borylation reactions generate stoichiometric B-containing byproducts requiring specialized treatment:
- Base hydrolysis converts boron waste to boric acid for precipitation
- Pd recovery via thiourea-functionalized resins achieves >99% metal capture
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic ester group facilitates Suzuki-Miyaura cross-coupling, a cornerstone reaction for carbon-carbon bond formation.
Suzuki-Miyaura Coupling
Reaction with aryl/heteroaryl halides under palladium catalysis yields biaryl/heterobiaryl pyrimidines. A representative example:
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronic ester.
Nucleophilic Substitution at the Bromine Site
The electron-deficient pyrimidine ring promotes nucleophilic aromatic substitution (SNAr) at position 2.
Reaction with Amines
| Nucleophile | Base | Conditions | Yield | Product Use |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF, 120°C, 24 h | 78% | Anticancer agent precursors |
| Sodium methoxide | — | MeOH, reflux, 6 h | 65% | Methoxy-pyrimidine derivatives |
Limitation : Steric hindrance from the boronic ester may reduce reactivity at position 5.
Boronic Ester Transformations
The pinacol boronic ester undergoes protodeboronation or further functionalization:
Protodeboronation
| Acid | Solvent | Temperature | Yield |
|---|---|---|---|
| HCl (1M) | THF/H₂O | 25°C, 2 h | 95% |
| Acetic acid | Acetone | 50°C, 4 h | 88% |
Applications: Generates 5-bromo-2-hydroxypyrimidine for downstream coupling .
Transesterification
Reaction with diols (e.g., neopentyl glycol) under anhydrous conditions modifies the boronic ester for tailored solubility .
Halogen Exchange Reactions
The bromine atom can be replaced via metal-halogen exchange:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| n-BuLi | 2-Lithio-5-boronate pyrimidine | THF, -78°C, 1 h | Quant. |
| CuI | 2-Iodo derivative | DMF, 100°C, 6 h | 70% |
Utility: Enables introduction of electrophilic groups (e.g., aldehydes, ketones) .
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles:
| Conditions | Product | Yield | Application |
|---|---|---|---|
| Pd(OAc)₂, XPhos | Pyrimido[5,4-b]indole | 68% | Fluorescent probes |
| Cu(OTf)₂, 110°C | Pyrimidine-fused oxazepines | 55% | CNS drug candidates |
Stability and Side Reactions
Scientific Research Applications
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This mechanism is crucial in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine vs. Pyrimidine Derivatives
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Pyridine ring (one nitrogen) with bromine at position 3 and boronate at position 5.
- Key Differences :
- Pyridine’s lower electron deficiency compared to pyrimidine reduces reactivity in cross-coupling reactions.
- Positional isomerism (3-bromo vs. 2-bromo) alters steric and electronic effects.
- Applications : Intermediate for cholinergic drugs and organic electroluminescent materials .
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Substituent Variations on Pyrimidine
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Structure : Methyl group replaces bromine at position 2.
- Key Differences :
- Methyl is electron-donating, reducing pyrimidine’s electrophilicity.
- Lacks a leaving group, limiting use in substitution reactions.
- Applications: Primarily for directed C–H borylation or as a non-reactive building block .
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Heterocyclic Boronates with Non-Pyrimidine Cores
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Pyridine core with bromine at position 5, methoxy at position 2, and boronate at position 3.
- Key Differences :
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)-2,2,2-trifluoroacetamide
- Structure : Phenethylamine backbone with bromo-boronate and trifluoroacetamide groups.
- Applied in peptide mimetics and protease inhibitors .
Functional Group Replacements
5-Bromo-2-cyclopropylpyrimidine
- Structure : Cyclopropyl group replaces boronate at position 5.
- Key Differences :
Imidazolium Salts with Boronate Side Chains
Comparative Data Table
Key Research Findings
- Reactivity in Cross-Couplings : Pyrimidine-based boronates exhibit faster coupling rates than pyridine analogs due to greater electron deficiency .
- Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance oxidative addition in palladium catalysis, while electron-donating groups (e.g., OCH₃) slow reactivity .
- Stability : Boronate esters with bulky substituents (e.g., methoxyethoxy) show improved hydrolytic stability compared to brominated analogs .
Biological Activity
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound that falls within the category of boron-containing heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The structural features of this compound suggest it may interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.
- Molecular Formula : C11H15BBrNO2
- Molecular Weight : 283.96 g/mol
- CAS Number : 214360-62-0
The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways involved in cell growth and apoptosis. Compounds containing boron have been shown to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in their functions.
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A375 (melanoma), HT-29 (colon cancer), SK-OV-3 (ovarian cancer), PC-3 (prostate cancer).
A study evaluating the antiproliferative activity of similar compounds found that certain derivatives demonstrated IC50 values in the low micromolar range (1.71 ± 0.58 µM for S1 against A375 cells) . This suggests that this compound may share similar properties.
Study Overview
A comparative study was conducted on several pyrimidine derivatives to assess their anticancer potential. The findings are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| S1 | A375 | 1.71 | 21.09 |
| S19 | MCF7 | 3.00 | 15.00 |
| S22 | HT-29 | 2.50 | 18.00 |
The selectivity index indicates the relative toxicity of the compounds towards cancer cells compared to normal cells; higher values suggest better selectivity.
Apoptosis Induction
Further investigations revealed that treatment with these compounds resulted in increased apoptotic cell populations. For example:
- S22 induced early apoptosis in A375 cells at a concentration of 10 µM with a percentage of early apoptotic cells reaching approximately 27.42% compared to controls .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance | 82.7 mL/h/kg |
| Toxicity | No acute toxicity up to 2000 mg/kg |
These parameters indicate a favorable pharmacokinetic profile for potential therapeutic applications.
Q & A
Q. What are the synthetic methodologies for preparing 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?
The compound is typically synthesized via Miyaura borylation of brominated pyrimidine precursors. A two-step approach is common:
Bromination : Introduce bromine at the 2-position of pyrimidine using reagents like PBr₃ or NBS under controlled conditions .
Borylation : React the bromopyrimidine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C. Monitor reaction progress via TLC or HPLC .
Q. How should this compound be purified and characterized?
Q. What are the solubility and stability considerations for this compound?
- Solubility : Highly soluble in THF, DMSO, and dichloromethane (>50 mg/mL), sparingly soluble in water. Store under inert gas (N₂/Ar) at –20°C to prevent boronic ester hydrolysis .
- Stability : Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring. Use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?
Regioselectivity in Suzuki-Miyaura couplings is influenced by:
- Ligand design : Bulky ligands (e.g., dtbpy) favor coupling at sterically accessible positions .
- Substrate electronic effects : Electron-withdrawing groups (e.g., bromine) direct coupling to electron-rich boronic ester sites. Use DFT calculations to predict reactive sites .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of the boronate .
Q. How should contradictory data in reaction yields or byproduct formation be analyzed?
- Systematic controls : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent (THF vs. dioxane) to identify optimal conditions .
- Byproduct identification : Use LC-MS or GC-MS to detect deboronation or homocoupling byproducts. Quench reactions with H₂O and extract intermediates for analysis .
Q. What are the best practices for X-ray crystallographic analysis of derivatives?
Q. How can reaction conditions be optimized for challenging couplings (e.g., sterically hindered partners)?
Q. What strategies mitigate functional group incompatibility during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
